N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-27-16-6-4-5-14(11-16)9-10-22-19(25)12-15-13-28-21-23-18-8-3-2-7-17(18)20(26)24(15)21/h4-6,11,15H,2-3,7-10,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOZZLNZMPZBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2CSC3=NC4=C(CCCC4)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure that combines a methoxyphenethyl group with a thiazoloquinazoline moiety. The presence of these functional groups suggests potential interactions with biological targets.
1. Anti-inflammatory Activity
Research has indicated that compounds related to quinazoline derivatives exhibit significant anti-inflammatory effects. For instance, a study demonstrated that certain quinazolinones effectively inhibited carrageenan-induced paw edema in animal models, suggesting their potential as anti-inflammatory agents . The compound's structure may contribute to its ability to modulate inflammatory pathways.
Table 1: Summary of Anti-inflammatory Activity
| Compound | Activity | Mechanism |
|---|---|---|
| N-(3-methoxyphenethyl)-2-(5-oxo-...) | Inhibits paw edema | Suppression of pro-inflammatory cytokines |
| 2e (related compound) | AA = 53.41% inhibition | Reduces TNF-α and PGE-2 levels |
2. Anticancer Activity
Quinazoline derivatives are known for their anticancer properties. Studies have shown that various substituted quinazolines exhibit cytotoxic effects against different cancer cell lines. For example, a series of novel quinazoline derivatives demonstrated potent antitumor activity against A549 lung cancer cells and other tumor subpanels . The mechanism often involves the inhibition of key signaling pathways essential for cancer cell proliferation.
Table 2: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | A549 | 15.0 | EGFR inhibition |
| Compound 2 | K562 | 12.5 | Apoptosis induction |
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Case Study 1: A derivative of quinazoline was tested for its ability to inhibit Aurora B kinase, showing promising results as a potential anticancer agent .
- Case Study 2: A series of thiazoloquinazolines were evaluated for their anti-inflammatory properties in vitro and in vivo, demonstrating significant reductions in inflammation markers in treated subjects .
Research Findings
Recent studies have focused on the synthesis and evaluation of quinazoline derivatives. For example, a study published in 2019 reported on the synthesis of various methoxy-substituted quinazolines and their biological evaluations that showed strong anti-inflammatory and anticancer activities . The findings suggest that the structural modifications in these compounds can lead to enhanced biological activity.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds similar to N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide. For instance:
- Cytotoxicity Studies : Research has shown that derivatives of thiazoloquinazoline exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that these compounds can inhibit cell proliferation in colon cancer and melanoma models .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. Compounds with similar structures have been shown to interact with cellular pathways that regulate growth and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the anticancer activity of this compound:
- Functionalization : The introduction of different substituents on the thiazoloquinazoline core can enhance potency and selectivity against specific cancer types. For example, modifications at the phenethyl group have been linked to improved activity against breast and lung cancer cells .
Case Study 1: Antitumor Efficacy
In a study published in Molecular Pharmacology, researchers synthesized a series of thiazoloquinazoline derivatives. Among them, one derivative demonstrated potent activity against ovarian cancer cells with a GI50 value of 0.25 μM . This study highlighted the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 2: In Vivo Studies
Another investigation assessed the in vivo efficacy of thiazoloquinazoline derivatives in mouse models of cancer. The results showed a significant reduction in tumor size when treated with this compound compared to controls . This underscores its potential for further development as an anticancer agent.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Substituent Effects: Electron-donating groups (e.g., methoxy) may enhance binding to receptors requiring hydrophobic interactions, while electron-withdrawing groups (e.g., chlorine) improve stability.
Synthetic Strategies :
- Green chemistry methods () and condensation reactions () are applicable for scalable synthesis .
- Click chemistry () offers modularity for diversifying substituents .
Biological Potential: Thiazoloquinazolinones and benzothiazoles show anti-inflammatory, antibacterial, and analgesic activities (), suggesting the target compound merits similar testing .
Structural Validation :
- X-ray crystallography () and spectral analysis () are critical for confirming conformation and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
